2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole, commonly known as DCABT, is a synthetic compound that has been extensively studied for its applications in scientific research. DCABT is a member of the benzothiazole family of compounds, which have been shown to exhibit a range of biological activities.
Mechanism Of Action
The mechanism of action of DCABT is not fully understood, but it is thought to involve the inhibition of enzymes involved in various biological processes. DCABT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. DCABT has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical And Physiological Effects
DCABT has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. DCABT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DCABT has been shown to exhibit phototoxicity, which is the ability to cause damage to cells when exposed to light.
Advantages And Limitations For Lab Experiments
DCABT has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use. DCABT is also highly fluorescent, making it useful as a probe for studying protein-ligand interactions. However, DCABT also has some limitations. It has been shown to exhibit phototoxicity, which can limit its use in certain experiments. In addition, DCABT has been shown to exhibit non-specific binding, which can lead to false positive results.
Future Directions
There are several future directions for research on DCABT. One area of research could focus on developing new derivatives of DCABT with improved properties, such as reduced phototoxicity and improved specificity. Another area of research could focus on using DCABT as a tool to study the structure and function of enzymes involved in various biological processes. Finally, DCABT could be further studied for its potential applications in photodynamic therapy for cancer treatment.
Synthesis Methods
DCABT can be synthesized using a multi-step process. The first step involves the reaction of 2-aminophenol with 2-acetoxyethyl bromide to form 2-(2-acetoxyethylamino)phenol. This intermediate is then reacted with 4-nitroaniline to form 2-[4-nitrophenylazo]-2-(2-acetoxyethylamino)phenol. The final step involves the reduction of the nitro group to form DCABT. The synthesis of DCABT has been well-established and is widely used in scientific research.
Scientific Research Applications
DCABT has been extensively studied for its applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. DCABT has been used as a fluorescent probe to detect protein-ligand interactions, as well as a tool to study the structure and function of enzymes. DCABT has also been used as a photosensitizer in photodynamic therapy for cancer treatment.
properties
CAS RN |
111281-59-5 |
---|---|
Product Name |
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole |
Molecular Formula |
C21H20Cl2N4O4S |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C21H20Cl2N4O4S/c1-13(28)30-11-9-27(10-12-31-14(2)29)16-5-3-15(4-6-16)25-26-21-24-18-8-7-17(22)19(23)20(18)32-21/h3-8H,9-12H2,1-2H3 |
InChI Key |
RSVMMTFLMYFVLS-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl |
synonyms |
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.